![molecular formula C13H7Cl2N3OS B2761264 N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide CAS No. 930077-00-2](/img/structure/B2761264.png)
N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of benzothiazole compounds can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis
The chemical reactions of benzothiazole compounds can be complex and varied. For example, the reaction of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole compounds can be determined using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
The synthesis of new benzothiazole-based anti-tubercular compounds has garnered significant attention. Researchers have developed derivatives of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These compounds exhibit promising inhibition potency, making them potential candidates for combating tuberculosis .
Medicinal Chemistry and Drug Development
The benzothiazole scaffold is a valuable template for designing bioactive molecules. Researchers have explored the synthesis of N-(1,3-benzothiazol-2-yl)-arylamides, which can serve as lead compounds for drug development. These compounds are synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild conditions .
Antibacterial Properties
N-(1,3-benzothiazol-2-yl)-benzamide (Btba) and its derivatives have been investigated for their antibacterial activity. These compounds exhibit potential against bacterial pathogens, making them relevant in the field of antimicrobial research .
Heterocyclic Chemistry
The benzothiazole moiety is a versatile heterocycle with diverse reactivity. Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, to access benzothiazole derivatives. These synthetic strategies contribute to the development of novel compounds with unique properties .
Structure-Activity Relationships (SAR) Studies
Understanding the relationship between molecular structure and biological activity is crucial. Researchers have investigated the SAR of new benzothiazole derivatives. By modifying specific functional groups, they aim to enhance anti-tubercular activity. Molecular docking studies against the target DprE1 provide insights into potential inhibitors .
Bioinformatics and Molecular Modeling
Computational approaches play a vital role in drug discovery. Researchers have employed molecular docking studies to predict the binding affinity of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide derivatives. These simulations aid in identifying potential drug candidates and understanding their interactions with target proteins .
These applications highlight the versatility and significance of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide in scientific research. If you need further details or additional fields, feel free to ask! 😊
Wirkmechanismus
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacteria .
Mode of Action
N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide interacts with its target, the DprE1 enzyme, by binding to its active site . This binding inhibits the enzyme’s activity, preventing the synthesis of arabinogalactan and thereby disrupting the formation of the bacterial cell wall .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its synthesis is crucial for the survival and virulence of the bacteria . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the death of the bacteria .
Pharmacokinetics
These properties impact the compound’s bioavailability, determining how much of the drug reaches its target site of action .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of the bacterial cell wall, the compound causes the death of the bacteria . This makes it a potential candidate for the treatment of bacterial infections, particularly those caused by Mycobacterium tuberculosis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3OS/c14-8-5-7(6-16-11(8)15)12(19)18-13-17-9-3-1-2-4-10(9)20-13/h1-6H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAFOGKZLOESJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.